3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
“3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” is a derivative of imidazo[1,5-a]pyridine . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Chemical Reactions Analysis
While specific chemical reactions involving “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” are not detailed in the search results, it is known that imidazo[1,5-a]pyridine derivatives can undergo a variety of transformations .Scientific Research Applications
Chemical Research
“3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O2 . It is used in chemical research, particularly in the synthesis of various compounds .
Pharmaceutical Applications
Imidazo[1,5-a]pyridine, a significant structural component of this compound, is found in a large number of pharmaceuticals . It has been a subject of intense research for numerous decades .
Agrochemical Applications
Imidazo[1,5-a]pyridine is also a significant structural component of a large number of agrochemicals . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” could potentially be used in the development of new agrochemicals .
Optoelectronic Devices
This class of aromatic heterocycles has shown great potential in materials science, particularly in the development of optoelectronic devices .
Sensors
Imidazo[1,5-a]pyridine derivatives have been used in the development of sensors . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” could potentially be used in sensor technology .
Anti-Cancer Drugs
Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” could potentially be used in cancer research .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” could potentially be used in this field .
Anti-Tuberculosis Agents
Imidazo[1,5-a]pyridine analogues have shown significant potency against Mycobacterium tuberculosis . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” could potentially be used in the development of new anti-tuberculosis agents .
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” and its derivatives could have potential applications in the development of new drugs.
properties
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIRTSLVLKSHJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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